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Compound of Interest

Compound Name: Milpecitinib

Cat. No.: B2896994 Get Quote

Notice: Information regarding "Milpecitinib" is not available in the public domain as of

November 2025. The following guide has been generated using Tofacitinib, a well-

characterized Janus Kinase (JAK) inhibitor, as a representative example to illustrate the

requested format and content. This guide can serve as a template for the analysis of

Milpecitinib when data becomes available.

Introduction to Tofacitinib
Tofacitinib is an oral medication classified as a Janus kinase (JAK) inhibitor. It functions by

modulating the signaling of various cytokines and growth factors involved in immune and

inflammatory responses. Primarily, Tofacitinib shows inhibitory activity against JAK1, JAK2, and

JAK3. Its efficacy in treating autoimmune diseases stems from its ability to block the JAK-STAT

signaling pathway, which is crucial for the function of numerous pro-inflammatory cytokines.

This guide provides a comparative analysis of Tofacitinib's cross-reactivity with a panel of other

kinases, supported by experimental data and protocols.

Kinase Inhibition Profile of Tofacitinib
The following table summarizes the inhibitory activity of Tofacitinib against its primary targets

and a selection of off-target kinases. The data is presented as IC50 values, which represent the

concentration of the drug required to inhibit 50% of the kinase activity.
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Kinase Target IC50 (nM) Assay Type Reference

Primary Targets

JAK1 1 Biochemical Assay [1][2]

JAK2 20 Biochemical Assay [1][2]

JAK3 112 Biochemical Assay [1][2]

Off-Target Kinases

TYK2 344 Biochemical Assay [2]

LCK >10,000 Biochemical Assay [1]

SRC >10,000 Biochemical Assay [1]

ZAP70 4,200 Biochemical Assay [1]

ROCK2 560 Biochemical Assay [3]

MST2 870 Biochemical Assay [3]

GCK 1,200 Biochemical Assay [3]

PIM1 1,500 Biochemical Assay [3]

Experimental Protocols
Biochemical Kinase Inhibition Assay (General Protocol)
The cross-reactivity of Tofacitinib is typically determined using in vitro biochemical assays. A

general protocol for such an assay is outlined below:

Reagents and Materials:

Recombinant human kinases

Kinase-specific peptide substrate

Adenosine triphosphate (ATP), [γ-³³P]ATP

Tofacitinib (or test compound)
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Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

96-well filter plates

Scintillation counter

Procedure:

1. The test compound (Tofacitinib) is serially diluted in DMSO and then further diluted in the

assay buffer.

2. The recombinant kinase, peptide substrate, and the test compound are pre-incubated in

the assay plate for 10-15 minutes at room temperature.

3. The kinase reaction is initiated by the addition of a mixture of ATP and [γ-³³P]ATP.

4. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled

temperature (e.g., 30°C).

5. The reaction is terminated by the addition of a stop solution (e.g., phosphoric acid).

6. The phosphorylated substrate is captured on the filter plate, and unincorporated [γ-

³³P]ATP is washed away.

7. The amount of radioactivity incorporated into the substrate is quantified using a

scintillation counter.

8. The IC50 values are calculated by fitting the data to a four-parameter logistic equation

using appropriate software.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the JAK-STAT signaling pathway targeted by Tofacitinib and a

typical experimental workflow for assessing kinase cross-reactivity.
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Caption: Tofacitinib inhibits JAK, blocking STAT phosphorylation and gene expression.
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Caption: Workflow for determining kinase inhibition IC50 values.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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